molecular formula C11H14ClNOS B8138619 Darifenacin Hydrobromid

Darifenacin Hydrobromid

Cat. No.: B8138619
M. Wt: 243.75 g/mol
InChI Key: VIFZVOVCIYZFEZ-IYPAPVHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Darifenacin hydrobromide is a selective M3 muscarinic acetylcholine receptor antagonist approved for the treatment of overactive bladder (OAB) symptoms, including urinary urgency, frequency, and incontinence. Its chemical name is (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide hydrobromide (CAS: 133099-07-5) . The drug selectively targets M3 receptors, which mediate detrusor muscle contraction in the bladder, thereby reducing involuntary contractions while minimizing systemic anticholinergic side effects associated with non-selective muscarinic antagonists .

Developed by Pfizer and marketed as Enablex® (US/Canada) and Emselex® (Europe), darifenacin hydrobromide is administered as an extended-release tablet. Its enantiomeric purity is critical, as the racemic form (±)-darifenacin lacks therapeutic specificity . The compound’s synthesis involves condensation of 2-(2,3-dihydrobenzofuran-5-yl)acetic acid with (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetonitrile hydrobromide, followed by reduction and purification to achieve >98% purity .

Properties

IUPAC Name

(2S,4R)-4-phenylpyrrolidine-2-carbothioic S-acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFZVOVCIYZFEZ-IYPAPVHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)S)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)S)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation in Heterogeneous Solvent Systems

The core synthesis of darifenacin hydrobromide begins with the alkylation of 3-(S)-(+)-hydroxypyrrolidine intermediates. Patent WO2009094957A1 details a one-pot alkylation process in a biphasic system comprising water and non-polar solvents such as toluene or cyclohexane. The reaction occurs at 80–110°C for 3.5 hours, leveraging the insolubility of darifenacin base in non-polar media to drive product separation. Potassium phosphate or carbonate in the aqueous phase deprotonates intermediates, enabling nucleophilic substitution (SN2) at pyrrolidine nitrogen. This method suppresses solvation of the reactive nitrogen, increasing alkylation efficiency to >95%.

Sulfonation and Phase Transfer Catalysis

WO2010032225A2 introduces a sulfonation step using p-toluenesulfonyl chloride in the presence of tetrabutylammonium bromide. Conducted in a toluene-water biphasic system at 50–60°C, this step converts intermediates into sulfonated derivatives with 98% conversion efficiency. Phase transfer catalysts facilitate ion exchange between aqueous and organic phases, reducing side reactions such as hydrolysis. The resulting sulfonate intermediates are critical for subsequent coupling with diphenylacetonitrile.

Solvent and Base Optimization

Solvent Selection for Reaction and Crystallization

Non-polar solvents like cyclohexane and toluene are preferred for alkylation due to their immiscibility with water, enabling facile phase separation (Table 1). Ethylmethylketone (EMK) is subsequently used for salt formation, as darifenacin hydrobromide exhibits high solubility in EMK but low solubility in cold acetone, enabling crystallization at 0–5°C.

Table 1: Solvent Systems in Darifenacin Hydrobromide Synthesis

StepSolvent CombinationPurposeYield (%)
AlkylationWater + cyclohexanePhase separation, product isolation92
SulfonationWater + tolueneFacilitate sulfonyl transfer98
Salt formationEthylmethylketone + HBrCrystallization89

Role of Inorganic Bases

Potassium phosphate and carbonate are pivotal in maintaining alkaline conditions (pH 10–12) during alkylation. These bases deprotonate the pyrrolidine intermediate, enhancing nucleophilicity while minimizing side reactions. WO2009094957A1 reports that potassium phosphate (0.041 mol) in water achieves near-quantitative deprotonation, whereas carbonate requires higher molar equivalents (0.044 mol).

Purification and Impurity Control

Crystallization Techniques

Crude darifenacin base is purified via solvent evaporation followed by recrystallization. In WO2009094957A1, cyclohexane solutions cooled to 25°C yield base crystals with 98.5% purity, which are then dissolved in EMK and treated with 48% HBr to form the hydrobromide salt. This method reduces residual diphenylacetonitrile to <0.1%.

Chromatographic Analysis of Impurities

LC-ESI/MS studies identify two critical process impurities: des-sulfonated byproducts and hydrolyzed diphenylacetonitrile adducts. Stress testing under acidic conditions (0.1N HCl, 60°C) reveals degradation products at m/z 426 and 398, corresponding to ring-opened derivatives. These impurities are controlled to <0.15% using toluene washes and recrystallization.

Scalability and Industrial Adaptations

Large-Scale Alkylation

Pilot-scale reactions (100 L batches) in WO2010032225A2 demonstrate consistent yields (90–93%) using toluene-water systems at 90°C. The organic phase is separated hot to prevent premature crystallization, and the aqueous phase is extracted thrice with methylene chloride to recover residual product.

Comparative Analysis of Patented Methods

Table 2: Key Differences Between WO2009094957A1 and WO2010032225A2

ParameterWO2009094957A1WO2010032225A2
Alkylation solventCyclohexaneToluene
BasePotassium phosphatePotassium carbonate
Phase transfer catalystNoneTetrabutylammonium bromide
Max yield92%93%
Purity after crystallization98.5%98.0%

Chemical Reactions Analysis

Types of Reactions: Darifenacin Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydroxylated compounds .

Scientific Research Applications

Pharmacological Applications

Overactive Bladder Treatment
Darifenacin is classified as an antimuscarinic agent that selectively targets the M3 muscarinic receptor, which plays a crucial role in bladder contraction. Clinical trials have demonstrated its efficacy in reducing symptoms associated with overactive bladder, such as urgency and frequency of urination. A study involving 832 patients showed significant improvements in symptoms with doses of 7.5 mg and 15 mg administered once daily .

Fecal Incontinence Management
Recent research indicates that darifenacin may also benefit patients suffering from double incontinence (both urinary and fecal). A study involving 32 women reported significant improvements in fecal incontinence severity and overall quality of life after eight weeks of treatment with darifenacin . The St. Marks (Vaizey) score improved from a mean of 18.0 to 11.0, indicating a clinically significant reduction in symptom severity.

Formulation Development

Transdermal Delivery Systems
Due to darifenacin's poor bioavailability resulting from extensive first-pass metabolism, innovative drug delivery systems have been developed. A recent study utilized D-optimal mixture design to formulate a nanometric microemulsion-based transdermal gel. This formulation demonstrated enhanced stability and sustained drug release over eight hours, potentially improving bioavailability and allowing for dose reduction . The microemulsion gel exhibited a globule size of less than 50 nm and a high zeta potential, indicating good stability.

Clinical Studies and Trials

Darifenacin has been the subject of numerous clinical trials assessing its safety and efficacy:

  • ENABLEX Trials : In these pivotal trials, darifenacin was shown to effectively reduce overactive bladder symptoms with manageable side effects such as dry mouth (18.7%) and constipation (20.9%) reported among participants .
  • Combination Therapies : Ongoing research is exploring the use of darifenacin in combination with other therapies for enhanced therapeutic effects, particularly in patients with complex conditions like benign prostatic hyperplasia alongside overactive bladder .

Adverse Effects and Tolerability

While darifenacin is generally well-tolerated, some adverse effects have been documented, including dry mouth and constipation. The incidence rates for these side effects were notably lower than those observed in placebo groups, suggesting a favorable safety profile . The discontinuation rates due to adverse events were low, indicating that most patients can tolerate the medication effectively.

Data Summary Table

Application AreaKey Findings
Overactive Bladder TreatmentSignificant symptom reduction; effective at doses of 7.5 mg and 15 mg
Fecal Incontinence ManagementImproved severity scores; mean score change from 18.0 to 11.0 after treatment
Transdermal Delivery SystemsDeveloped stable microemulsion gel; sustained release for up to 8 hours
Clinical Trial Safety ProfileLow incidence of adverse effects; tolerability assessed in large-scale trials

Mechanism of Action

Darifenacin Hydrobromide exerts its effects by selectively antagonizing the M3 muscarinic acetylcholine receptor. This receptor is involved in the contraction of bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function. By blocking this receptor, Darifenacin Hydrobromide reduces bladder muscle contractions, thereby decreasing the urgency and frequency of urination .

Comparison with Similar Compounds

Table 1: Receptor Selectivity of Antimuscarinic Agents

Compound M1 M2 M3 M4 M5
Darifenacin ++ + +++ + +
Oxybutynin +++ ++ +++ ++ ++
Solifenacin + + +++ + +
Tolterodine ++ ++ +++ + ++

Key: +++ = high affinity; ++ = moderate; + = low

Efficacy and Clinical Outcomes

In clinical trials, darifenacin demonstrated a 4.3-minute increase in “warning time” (interval from urgency sensation to voiding) compared to placebo, a unique efficacy parameter that may enhance continence management . Its effect on reducing daily incontinence episodes (mean reduction: 1.9–2.3 episodes) aligns with solifenacin but surpasses older agents like trospium in patient-reported tolerability .

Pharmacokinetics and Drug Interactions

Darifenacin is metabolized primarily by CYP3A4 and CYP2D6, with a plasma half-life of 13–19 hours. However, darifenacin increases digoxin exposure by 16% via P-glycoprotein inhibition, necessitating dose adjustments in polypharmacy . Age-related pharmacokinetic changes (12–19% higher exposure in patients aged 45–65 vs. 18–44) further distinguish it from trospium, which exhibits minimal age-dependent clearance .

Chemical Stability and Impurity Profile

Darifenacin hydrobromide synthesis is complicated by impurities such as oxidized darifenacin and dimeric byproducts (e.g., Formula XII). Advanced purification techniques, including solid-phase extraction and chiral HPLC, achieve impurity levels <0.1%, surpassing the 5% threshold common in early tolterodine formulations .

Table 2: Key Impurities in Antimuscarinic Agents

Compound Major Impurities Purity Standard
Darifenacin HBr Oxidized darifenacin, dimer XII >99.9%
Tolterodine N-Dealkylated metabolites >98%
Solifenacin Cis-isomer, desmethyl derivatives >99%

Enantiomeric Considerations

The therapeutic activity of darifenacin resides exclusively in the (S)-enantiomer , unlike racemic agents like oxybutynin. Enantiomeric separation via chiral HPLC ensures <0.08 µg/mL of the inactive (R)-enantiomer in commercial formulations .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing darifenacin hydrobromide, and how can researchers ensure purity and identity of the compound?

  • Methodological Answer : The synthesis involves alkylation of pyrrolidine derivatives (e.g., compound VII) with 5-(2-bromoethyl)-2,3-dihydrobenzofuran (VIII) in acetonitrile under reflux, followed by purification via column chromatography and crystallization from diisopropylether. Hydrobromide salt formation is achieved by adding concentrated aqueous HBr to the purified base in acetone. For identity confirmation, use X-ray crystallography for structural elucidation (as demonstrated in single-crystal studies) and HPLC for purity assessment (>98%) .

Q. How can researchers validate the selectivity of darifenacin hydrobromide as an M3 muscarinic receptor antagonist?

  • Methodological Answer : Perform competitive binding assays using radiolabeled ligands (e.g., [³H]-N-methylscopolamine) on transfected cell lines expressing M1-M5 receptor subtypes. Pair this with functional assays (e.g., calcium mobilization or GTPγS binding) to confirm antagonistic activity. Cross-validate results with deuterated analogs (e.g., (±)-Darifenacin-d4 hydrobromide) to assess isotopic effects on receptor interaction .

Q. What experimental protocols are recommended for assessing darifenacin’s efficacy in preclinical models of overactive bladder (OAB)?

  • Methodological Answer : Use in vivo models such as rat bladder distension or cystometry to measure changes in bladder pressure and voiding frequency. Include control groups treated with non-selective muscarinic antagonists (e.g., atropine) to isolate M3-specific effects. Ensure consistency in dosing regimens and animal strain selection to minimize variability .

Advanced Research Questions

Q. How should researchers design studies to resolve contradictions in reported receptor affinity data for darifenacin hydrobromide?

  • Methodological Answer : Conduct systematic meta-analyses of existing binding studies, accounting for variables such as receptor expression systems (e.g., CHO cells vs. native tissue), assay temperatures, and buffer compositions. Use standardized statistical methods (e.g., mixed-effects models) to quantify heterogeneity. Replicate disputed experiments under controlled conditions with blinded data analysis .

Q. What strategies are effective for optimizing darifenacin’s pharmacokinetic profile in novel formulations?

  • Methodological Answer : Employ co-crystallization techniques with counterions (e.g., succinate or tartrate) to enhance solubility. Use in vitro permeability assays (Caco-2 monolayers) and in vivo pharmacokinetic studies in rodents to assess bioavailability. Monitor metabolite profiles via LC-MS/MS to identify degradation pathways .

Q. How can deuterated analogs of darifenacin (e.g., (±)-Darifenacin-d4 hydrobromide) be synthesized and characterized for mechanistic studies?

  • Methodological Answer : Introduce deuterium at specific positions (e.g., benzofuran or pyrrolidine rings) using deuterated reagents (e.g., D₂O or deuterated alkyl halides). Confirm isotopic incorporation via high-resolution mass spectrometry (HRMS) and analyze thermal stability using thermogravimetric analysis (TGA) coupled with PXRD to monitor dehydration kinetics .

Q. What ethical and methodological considerations apply to clinical trials investigating darifenacin’s long-term safety in vulnerable populations?

  • Methodological Answer : Adhere to ICH-GCP guidelines for participant selection, including rigorous inclusion/exclusion criteria (e.g., renal/hepatic function thresholds). Implement data monitoring committees (DMCs) to review adverse events. Use validated patient-reported outcome (PRO) tools to assess quality-of-life metrics, and ensure real-time data access for investigators per ICH E6(R3) standards .

Methodological Best Practices

  • Data Reproducibility : Document experimental conditions (e.g., solvent purity, reaction temperatures) in supplementary materials to enable replication .
  • Conflict Resolution : Address discrepancies in receptor affinity or pharmacokinetic data by cross-referencing multiple assay platforms (e.g., functional vs. binding assays) .
  • Ethical Compliance : Obtain institutional review board (IRB) approval for human studies and disclose all funding sources in acknowledgments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Darifenacin Hydrobromid
Reactant of Route 2
Darifenacin Hydrobromid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.